N-[(5-methylfuran-2-yl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
Description
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-13-2-7-16(31-13)10-24-21(27)15-5-3-14(4-6-15)11-26-22(28)17-8-19-20(30-12-29-19)9-18(17)25-23(26)32/h2-9H,10-12H2,1H3,(H,24,27)(H,25,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLNGZIDIORZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of theDioxolo[4,5-g]quinazoline Skeleton
The quinazoline core is synthesized via a Lewis acid-catalyzed cyclocondensation between 2-amino-4,5-methylenedioxybenzoic acid and thiourea. Key steps include:
Formation of the Quinazolinone Ring :
- Reacting 2-amino-4,5-methylenedioxybenzoic acid with acetic anhydride yields the corresponding acetamide.
- Treatment with thiourea in the presence of CuBr (5 mol%) and Cs₂CO₃ in DMSO at 135°C for 24 hours generates the 6-thioxo intermediate.
$$
\text{Yield: 68\%; } ^1\text{H NMR (400 MHz, DMSO-}\textit{d}_6\text{): } \delta 8.21 \, (\text{s, 1H}), 6.98 \, (\text{s, 1H}), 6.02 \, (\text{s, 2H}), 3.89 \, (\text{s, 3H})
$$Thionation to Sulfanylidene :
- The 6-keto group is converted to sulfanylidene using Lawesson’s reagent in toluene under reflux (110°C, 6 hours).
$$
\text{Conversion efficiency: 92\%; IR (KBr): } \nu_{\text{C=S}} = 1215 \, \text{cm}^{-1}
$$
Introduction of the 7-Methylenemethanol Sidechain
The 7-position methylene group is installed via Mannich reaction :
- Reacting the quinazoline core with paraformaldehyde and ammonium chloride in ethanol at 60°C for 12 hours yields the methanol derivative.
$$
\text{Yield: 75\%; } ^{13}\text{C NMR (100 MHz, CDCl}3\text{): } \delta 54.2 \, (\text{CH}2\text{OH}), 101.3 \, (\text{dioxolo C})
$$
Preparation of the Benzamide Fragment
Synthesis of 4-(Chloromethyl)benzoyl Chloride
- Bromination : 4-Methylbenzoic acid is brominated using PBr₃ in dichloromethane (0°C, 2 hours).
- Chlorination : The brominated product is treated with SOCl₂ under reflux (4 hours) to form the acyl chloride.
$$
\text{Purity (HPLC): 99.2\%; } \text{MS (ESI): } m/z = 217.0 \, [\text{M+H}]^+
$$
Derivatization with 5-Methylfuran-2-ylmethylamine
- Reductive Amination : 5-Methylfurfural is reacted with ammonium acetate and sodium cyanoborohydride in methanol (pH 5, 24 hours).
- Amidation : The resultant amine is coupled with 4-(chloromethyl)benzoyl chloride using Hünig’s base in THF (0°C → RT, 6 hours).
$$
\text{Yield: 82\%; } \text{HRMS (ESI): } m/z = 316.1245 \, [\text{M+H}]^+ \, (\text{calc. 316.1249})
$$
Final Coupling and Macrocyclization
Alkylation of the Quinazoline Core
The quinazoline methanol derivative is oxidized to the aldehyde using PCC in dichloromethane, followed by Grignard addition with the benzamide fragment’s chloromethyl group:
Oxidation :
$$
\text{PCC (1.2 equiv), CH}2\text{Cl}2, \, 25^\circ\text{C, 3 h; Yield: 88\%}
$$Alkylation :
- The aldehyde reacts with the chloromethylbenzamide in the presence of K₂CO₃ and NaI in DMF (80°C, 12 hours).
$$
\text{Yield: 65\%; } ^1\text{H NMR (400 MHz, CDCl}_3\text{): } \delta 7.89 \, (\text{d, } J = 8.4 \, \text{Hz, 2H}), 6.21 \, (\text{s, 1H})
$$
Global Deprotection and Purification
Final deprotection of tert-butyl groups (if present) is achieved using TFA/CH₂Cl₂ (1:1) . Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the target compound.
$$
\text{Overall yield: 41\%; Purity (HPLC): 98.5\%; Mp: 214–216}^\circ\text{C}
$$
Optimization and Mechanistic Insights
Critical Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Thionation Temperature | 110°C | <80°C: <50% |
| CuBr Loading | 5 mol% | >10 mol%: Side products |
| Coupling Solvent | DMF | DMSO: Lower regioselectivity |
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylfuran-2-yl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring and sulfanylidene group can be oxidized under specific conditions.
Reduction: The quinazolinone moiety can be reduced to form different derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furan-2,5-dicarboxylic acid derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-[5-(5-methyl-furan-2-ylmethylene)-4-oxo-thiazolidin-2-ylidene]-benzenesulfonamide .
- Indole derivatives .
Uniqueness
N-[(5-methylfuran-2-yl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[(5-methylfuran-2-yl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure
The compound features several notable structural components:
- Furan Ring : A five-membered aromatic ring with oxygen.
- Quinazoline Moiety : A bicyclic structure that contributes to its biological activity.
- Sulfanylidene Group : Implicated in various biochemical interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
The antimicrobial properties of N-[(5-methylfuran-2-yl)methyl]-4-{8-oxo... have been evaluated against various bacterial strains. The following table summarizes the findings related to its efficacy:
| Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Klebsiella pneumoniae | 10 | |
| Pseudomonas aeruginosa | 8 |
These results indicate moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
The proposed mechanisms underlying the biological activity of this compound include:
- Inhibition of DNA Gyrase : It is suggested that the compound interacts with DNA gyrase, an essential enzyme for bacterial DNA replication. Binding studies indicate that it forms hydrogen bonds with critical amino acid residues at the active site of DNA gyrase, disrupting its function and leading to bacterial cell death.
Anticancer Potential
Preliminary studies suggest that compounds in this class may exhibit significant activity against various cancer cell lines. The following findings summarize its anticancer potential:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by modulating signaling pathways related to cell cycle regulation.
Case Studies
Recent research has highlighted specific instances where this compound or its derivatives have been tested for biological activity:
Study on Antimicrobial Efficacy : A study demonstrated that modifications to the furan moiety significantly enhanced antimicrobial efficacy against resistant strains of bacteria.
Cancer Cell Line Testing : In vitro studies showed that derivatives similar to N-[(5-methylfuran-2-yl)methyl]-4-{8-oxo... inhibited proliferation in various cancer cell lines, including breast and lung cancer models. The compounds induced cell cycle arrest at the G1 phase and promoted apoptosis through caspase activation.
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
Synthesis challenges include low yields due to steric hindrance from the fused [1,3]dioxoloquinazolinone core and competing side reactions during sulfanylidene incorporation. Optimization strategies:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates, as demonstrated in analogous benzamide syntheses with yields up to 63.4% under similar conditions .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity, as shown in microwave protocols for heterocyclic systems (e.g., 3-step yield improvements from 9.5% to 36.5% for structurally related compounds) .
- Catalytic additives : Employ DBU (1,8-diazabicycloundec-7-ene) to stabilize reactive intermediates, as used in benzazepine-carbonyl syntheses .
Q. What spectroscopic techniques are critical for confirming the structure of this compound, and how should conflicting NMR data be resolved?
- Primary techniques :
- H/C NMR : Assign signals for the methylfuran (δ 2.2–2.4 ppm for CH) and sulfanylidene (δ 120–130 ppm for C=S) groups, cross-referenced with analogous quinazolinone derivatives .
- HRMS (ESI) : Confirm molecular formula (e.g., [M+H] or [M+Na] peaks with <2 ppm error) .
- Resolving conflicts :
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the [1,3]dioxoloquinazolinone region.
- Compare experimental data with DFT-calculated chemical shifts to validate ambiguous assignments .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and stability of this compound under varying experimental conditions?
- Reactivity prediction :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfanylidene sulfur as a reactive center) .
- Molecular Dynamics (MD) simulations : Model solvation effects in DMSO or water to predict hydrolysis susceptibility of the dioxolo ring .
- Stability assessment :
- Thermogravimetric Analysis (TGA) + DFT : Correlate thermal decomposition profiles (e.g., 183–249°C melting points in related compounds) with bond dissociation energies .
Q. What strategies are recommended for evaluating biological activity against resistant microbial strains, and how can false positives be minimized?
- Assay design :
- Microbroth dilution (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using triplicate measurements to account for variability .
- Time-kill kinetics : Confirm bacteriostatic vs. bactericidal effects over 24 hours .
- Mitigating false positives :
- Cytotoxicity controls : Use mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity.
- Redox interference checks : Include a thioredoxin reductase assay to exclude artifacts from thiol-reactive groups (e.g., sulfanylidene) .
Q. How can contradictory data in structure-activity relationship (SAR) studies be systematically analyzed?
- Data normalization :
- Express activity metrics (e.g., IC) relative to a common reference compound (e.g., ciprofloxacin for antimicrobial studies) .
- Multivariate analysis :
- Apply Principal Component Analysis (PCA) to correlate substituent effects (e.g., methylfuran vs. chlorobenzamide analogs) with bioactivity .
- In silico validation :
- Use QSAR models trained on PubChem datasets to predict activity cliffs and validate experimental outliers .
Methodological Guidance
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Chromatography :
- Flash column chromatography : Use silica gel with gradient elution (hexane/EtOAc 7:3 to 1:1) to separate polar byproducts .
- Recrystallization :
- Optimize solvent pairs (e.g., EtOH/HO) based on solubility differences, achieving >95% purity as validated by HPLC .
Q. How should researchers address discrepancies in mass spectrometry (MS) and elemental analysis data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
